molecular formula C9H9BrClN B8651409 1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine

1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine

Cat. No.: B8651409
M. Wt: 246.53 g/mol
InChI Key: ZQBCETQAIQDUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms

Preparation Methods

The synthesis of 1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-chlorobenzene and cyclopropanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the cyclopropane ring.

    Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and purification techniques to isolate the desired product.

Chemical Reactions Analysis

1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylcyclopropanamines.

Scientific Research Applications

1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

    1-(2-Bromo-5-methoxyphenyl)cyclopropanamine: This compound has a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.

    1-(5-Bromo-2-chlorophenyl)cyclopropanamine: The position of the bromine and chlorine atoms is reversed, which may affect its reactivity and applications.

    1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine: This derivative has additional protective groups, making it useful in specific synthetic applications.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9BrClN/c10-8-2-1-6(11)5-7(8)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

ZQBCETQAIQDUTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Cl)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5-chlorobenzonitrile (10 g, 46 mmol) and Ti(Oi-Pr)4 (16.64 mL, 55 mmol) in THF (200 mL) at −78° C. was added EtMgBr (138 mL, 138 mmol) dropwise. The reaction mixture was allowed to warm up to room temperature and stirred for 2 hours. BF3-Et2O (17.2 mL) was added, and the solution was stirred for another 16 hours before it was quenched with aq. HCl solution and washed with EtOAc. The aqueous phase was adjusted to pH˜10 with aq. NaOH solution, and exacted with EtOAc (3×). The combined organic layers were concentrated to give a crude product which was purified by chromatography to afford title compound (2 g, yield 17.6%). MS: 246.7 (M+H+, 1C1) as oil.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
16.64 mL
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
Yield
17.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.